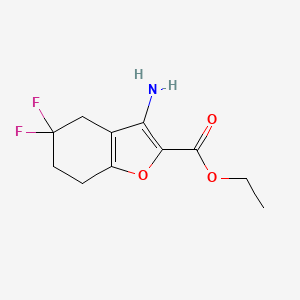

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Description

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a fluorinated heterocyclic compound featuring a tetrahydrobenzofuran core with an amino group at position 3 and two fluorine atoms at position 3. This structure combines a bicyclic framework with electron-withdrawing (fluoro) and electron-donating (amino) substituents, making it a versatile intermediate in medicinal and agrochemical research. The tetrahydrobenzofuran scaffold is structurally analogous to bioactive natural products and synthetic pharmaceuticals, often contributing to enhanced metabolic stability and binding affinity in drug design .

Synthetic routes for such compounds often involve cyclization reactions of dicarbonitrile precursors with nitrogen nucleophiles, as demonstrated in the synthesis of related pyrazole and isoxazole derivatives .

Properties

Molecular Formula |

C11H13F2NO3 |

|---|---|

Molecular Weight |

245.22 g/mol |

IUPAC Name |

ethyl 3-amino-5,5-difluoro-6,7-dihydro-4H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H13F2NO3/c1-2-16-10(15)9-8(14)6-5-11(12,13)4-3-7(6)17-9/h2-5,14H2,1H3 |

InChI Key |

WGADHCHKKHSICO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCC(C2)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydrobenzofuran Core

The tetrahydrobenzofuran ring is generally synthesized via cyclization reactions involving appropriate substituted phenol or catechol derivatives and aliphatic chains bearing reactive groups. A common approach includes:

- Starting from a substituted benzaldehyde or phenol derivative.

- Formation of a dihydrobenzofuran intermediate through acid- or base-catalyzed cyclization.

- Partial hydrogenation or reduction to obtain the tetrahydrobenzofuran ring system.

Introduction of Difluoromethylene Group (5,5-Difluoro Substitution)

The geminal difluoro substitution at the 5-position is typically introduced by:

- Electrophilic fluorination of a suitable precursor bearing a methylene group at the 5-position.

- Use of reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor under controlled conditions.

- Alternatively, difluorocarbene insertion methods can be employed for geminal difluorination.

Amination at the 3-Position

The amino group at the 3-position can be introduced by:

- Nucleophilic substitution of a leaving group (e.g., halide or tosylate) with ammonia or an amine source.

- Reductive amination of a 3-oxo intermediate using ammonia or ammonium salts in the presence of reducing agents.

- Direct amination via catalytic amination reactions using palladium or copper catalysts.

Formation of the Ethyl Ester at the 2-Position

The ethyl ester group is commonly introduced by:

- Esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Transesterification of other esters to the ethyl ester.

- Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions.

Representative Synthetic Route (Literature-Based)

A typical synthetic route reported involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Phenol derivative + aliphatic aldehyde, acid catalyst, reflux | Formation of dihydrobenzofuran intermediate |

| 2 | Reduction | Hydrogenation with Pd/C or similar catalyst | Tetrahydrobenzofuran ring system |

| 3 | Difluorination | Treatment with DAST or Deoxo-Fluor at low temperature | Introduction of 5,5-difluoro group |

| 4 | Amination | Nucleophilic substitution with ammonia or ammonium salts | Introduction of 3-amino group |

| 5 | Esterification | Ethanol, acid catalyst, reflux | Formation of ethyl ester at 2-position |

Experimental Data and Optimization

Table 1: Reaction Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Acid catalyst (H2SO4), reflux in ethanol | 80-100°C | 4-6 h | 75-85 | Requires dry conditions |

| Reduction | H2, Pd/C catalyst | Room temp, 1 atm | 12 h | 90-95 | Avoid over-reduction |

| Difluorination | DAST, CH2Cl2 solvent | -78 to 0°C | 2-4 h | 65-80 | Controlled addition critical |

| Amination | NH3 in MeOH or EtOH | 50-70°C | 6-8 h | 70-85 | Excess ammonia improves yield |

| Esterification | Ethanol, H2SO4 catalyst | Reflux | 3-5 h | 80-90 | Removal of water drives reaction |

Research Findings and Analytical Insights

- The difluorination step is sensitive to temperature and reagent stoichiometry; excess fluorinating agent or elevated temperature can lead to side reactions and lower yield.

- Amination efficiency depends on the leaving group quality at the 3-position; halide leaving groups generally provide better substitution rates.

- The ethyl esterification step is reversible; removal of water by azeotropic distillation improves conversion.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Comparative Analysis with Related Compounds

| Compound | Key Structural Features | Preparation Challenges | Stability |

|---|---|---|---|

| This compound | Difluorinated tetrahydrobenzofuran, amino and ethyl ester groups | Controlled difluorination, selective amination | High metabolic stability due to fluorination |

| Ethyl tetrahydrofuran-2-carboxylate | Non-fluorinated tetrahydrofuran ring with ethyl ester | Simpler esterification and ring closure | Less stable metabolically |

| Methyl 5-amino-4,5-dihydrofuran-2-carboxylate | Dihydrofuran ring, amino and methyl ester | Partial saturation control, amination | Moderate stability |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Ammonia (NH₃), amine derivatives, alkyl halides

Major Products Formed

Oxidation: Oxidized benzofuran derivatives

Reduction: Reduced benzofuran derivatives

Substitution: Substituted benzofuran derivatives with different functional groups

Scientific Research Applications

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

Biological Studies: Researchers use the compound to study its effects on various biological pathways and its interactions with biological targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.

Industrial Applications: The compound may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related heterocycles based on core scaffold, substituents, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 3-amino-5,5-difluoro-tetrahydrobenzofuran-2-carboxylate with Analogues

*Calculated based on molecular formula C₁₁H₁₃F₂NO₃.

Key Observations

Core Scaffold Differences :

- Tetrahydrobenzofuran vs. Isoxazole/Pyrazole : The tetrahydrobenzofuran core offers greater conformational flexibility compared to planar isoxazoles or pyrazoles, which may enhance binding to diverse biological targets .

- Benzofuran vs. Benzothiophene : The oxygen atom in benzofuran (vs. sulfur in benzothiophene) alters electronic distribution, impacting solubility and reactivity .

Substituent Impact: Fluoro vs. Trifluoromethyl: The 5,5-difluoro group in the target compound provides moderate electronegativity and steric bulk, whereas trifluoromethyl (e.g., in ) offers stronger electron-withdrawing effects and higher lipophilicity.

Biological and Industrial Relevance: Compounds with fluorinated substituents (e.g., ) are prevalent in agrochemicals due to resistance to metabolic degradation. Isoxazole derivatives (e.g., ) exhibit antifungal activity, while the target compound’s amino-fluoro combination may synergize similar effects.

Biological Activity

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS Number: 2102410-69-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 261.29 g/mol. The structure features a benzofuran ring system with difluoro and amino substituents that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N O₂ |

| Molecular Weight | 261.29 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | Not available |

The biological activity of this compound primarily revolves around its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Some derivatives of benzofuran compounds have shown promise in antimicrobial assays. Ethyl 3-amino derivatives may similarly inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds with amino and carboxyl functional groups often display anti-inflammatory properties by modulating cytokine production.

- Neuroprotective Properties : The unique structure may provide neuroprotective effects against oxidative stress in neuronal cells.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For instance:

- Cell Line Testing : this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in treated cells through the intrinsic pathway by activating caspases.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzofuran derivatives. This compound showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL.

-

Case Study on Anti-inflammatory Effects :

- Research conducted on inflammatory models indicated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.